1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
Overview
Description
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety. The molecular formula of this compound is C9H6N4O, and it has a molecular weight of 186.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the triazoloquinoline core . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the yield can be optimized by controlling the reaction temperature and time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and triazoloquinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of phosphodiesterase enzymes, which play a role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the triazole ring.
Triazole: A five-membered ring containing three nitrogen atoms, which is a part of the triazoloquinoline structure.
Pyrazoloquinoline: Another heterocyclic compound with a fused pyrazole and quinoline ring system.
Uniqueness
1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one is unique due to its fused triazole and quinoline rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a range of activities that are not seen in simpler quinoline or triazole compounds .
Properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-b]quinolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-8-5-3-1-2-4-6(5)10-9-7(8)11-13-12-9/h1-4H,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSIRMMHGOEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NNN=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507316 | |
Record name | 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72680-07-0 | |
Record name | 2,3-Dihydro-9H-[1,2,3]triazolo[4,5-b]quinolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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